molecular formula C14H17N3O2S B6163229 N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide CAS No. 936319-00-5

N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide

Cat. No.: B6163229
CAS No.: 936319-00-5
M. Wt: 291.4
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Description

N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide is a chemical compound with the molecular formula C14H17N3O2S and a molecular weight of 291.37 g/mol . This compound is characterized by the presence of a piperidine ring attached to an isoquinoline moiety, which is further substituted with a sulfonamide group. It has significant applications in various fields, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide typically involves the reaction of isoquinoline-5-sulfonyl chloride with (3S)-piperidin-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using chromatographic techniques to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including bacterial infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide involves its interaction with specific molecular targets, such as protein kinases and DNA gyrase. The compound acts as an allosteric inhibitor, binding to a hydrophobic pocket in the target protein and altering its conformation. This inhibition can lead to the disruption of essential cellular processes, such as DNA replication and protein phosphorylation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both a piperidine ring and an isoquinoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

936319-00-5

Molecular Formula

C14H17N3O2S

Molecular Weight

291.4

Purity

95

Origin of Product

United States

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